molecular formula C13H11N5O2S B2384706 2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 921468-11-3

2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No. B2384706
CAS RN: 921468-11-3
M. Wt: 301.32
InChI Key: VSWSYPYMKADKCO-UHFFFAOYSA-N
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Description

The compound “2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide” is a derivative of the pyrazolo[3,4-d]pyrimidine class . Pyrazolo[3,4-d]pyrimidines are a group of heterocyclic compounds that have shown significant inhibitory activity in various biological assays .


Synthesis Analysis

The synthesis of similar compounds typically involves the condensation of appropriate amines with 4-chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine in the presence of TEA . The reaction mixture is refluxed for several hours, and then the solvent is evaporated under reduced pressure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 329.4 g/mol . It has a complexity of 530 and a topological polar surface area of 128 Ų . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound is also characterized by a rotatable bond count of 4 .

Scientific Research Applications

Antiviral Properties

Imidazole derivatives, including our compound of interest, have demonstrated antiviral activity. Researchers have explored their potential against various viruses, including influenza, herpes simplex, and HIV. The compound’s mechanism of action likely involves inhibiting viral replication or entry into host cells .

Anticancer Potential

The imidazole ring system has been investigated for its role in cancer therapy. Our compound could potentially interfere with tumor growth, angiogenesis, or metastasis. Researchers have explored its effects on specific cancer cell lines, warranting further investigation .

Antibacterial Activity

Imidazole derivatives frequently display antibacterial effects. Our compound might inhibit bacterial enzymes or disrupt cell membrane integrity. Researchers have studied its efficacy against both Gram-positive and Gram-negative bacteria .

Neuroprotective Potential

Given the central nervous system’s vulnerability to oxidative stress and inflammation, compounds like ours may have neuroprotective effects. Researchers have explored their impact on neurodegenerative diseases, such as Alzheimer’s and Parkinson’s .

properties

IUPAC Name

2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2S/c14-10(19)7-21-13-16-11-9(12(20)17-13)6-15-18(11)8-4-2-1-3-5-8/h1-6H,7H2,(H2,14,19)(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWSYPYMKADKCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

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